3-Fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a trifluoromethyl group at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps:
Nitration and Reduction: Ortho-fluoro benzotrifluoride is nitrated to form 3-trifluoromethyl-4-fluoroaniline. This intermediate is then reduced to obtain the corresponding aniline derivative.
Bromination and Diazotization: The aniline derivative undergoes bromination followed by diazotization to form 3-fluoro-4-trifluoromethyl bromobenzene.
Cyanation: Finally, the bromine atom is replaced with a cyano group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed
Major Products
The major products formed from these reactions include various substituted benzonitriles and benzoic acids, depending on the specific reaction conditions .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzonitrile is used in several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, which are used in the treatment of high cholesterol.
Agrochemicals: The compound is used in the preparation of substituted pyrimidines with antimicrobial activity.
Material Science: It is employed in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cholesterol metabolism and microbial growth.
Pathways Involved: It modulates pathways related to lipid metabolism and microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: This compound lacks the fluoro group at the third position but has similar applications in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)benzonitrile: This compound has the trifluoromethyl group at the fourth position and is used in similar research applications.
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both a fluoro and a trifluoromethyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
3-Fluoro-5-(trifluoromethyl)benzonitrile (C8H3F4N) is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a fluorine atom and a trifluoromethyl group attached to a benzonitrile framework. Its chemical properties are influenced by the presence of these electronegative groups, which enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H3F4N |
Molecular Weight | 201.1 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against various tumors. A study reported an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency in inhibiting cell proliferation .
Case Study:
In a preclinical trial involving tumor-bearing mice, administration of this compound led to significant tumor growth suppression compared to control groups. This suggests a promising avenue for further development as a therapeutic agent against cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays demonstrated that it has an MIC (Minimum Inhibitory Concentration) of 32 mg/mL against Staphylococcus aureus and Bacillus subtilis .
Table: Antimicrobial Efficacy
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 32 |
Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Cytochrome P450 Inhibition: The compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may alter the metabolic pathways of co-administered drugs, potentially enhancing their efficacy or toxicity .
- Oxidative Stress Induction: Studies indicate that it can induce oxidative stress in certain cell types, leading to alterations in gene expression associated with stress responses.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUKEDZAYOEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333878 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149793-69-1 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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